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Compound of Interest

Compound Name: Triethylene glycol diacrylate

Cat. No.: B157822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization,

and application of poly(β-amino ester) (PBAE) networks crosslinked with tri(ethylene glycol)

diacrylate (TEGDA). The protocols detailed below are intended to serve as a guide for the

development of these versatile biomaterials for applications in drug delivery and tissue

engineering.

Application Notes
Poly(β-amino ester)s are a class of biodegradable polymers that have garnered significant

interest for biomedical applications due to their biocompatibility, pH-sensitivity, and ease of

synthesis.[1] The incorporation of TEGDA as a crosslinker allows for the formation of hydrogel

networks with tunable mechanical properties, degradation rates, and drug release kinetics.

Key Advantages of TEGDA-Crosslinked PBAE Networks:

Tunable Properties: The physicochemical properties of the hydrogel can be readily tailored

by adjusting the molar ratio of the primary amine to the diacrylate monomers (including

TEGDA), the molecular weight of the constituent polymers, and the overall polymer

concentration.[2]

Biodegradability: The ester linkages in the PBAE backbone are susceptible to hydrolysis,

leading to the degradation of the polymer into non-toxic, small-molecule byproducts.[1]
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pH-Sensitivity: The tertiary amines in the PBAE backbone can be protonated at acidic pH,

leading to swelling of the hydrogel and potentially triggering the release of encapsulated

therapeutics. This property is particularly advantageous for tumor-targeted drug delivery,

where the microenvironment is often acidic.

Biocompatibility: PBAE networks have demonstrated good biocompatibility in vitro and in

vivo, with minimal inflammatory response upon implantation.[2]

Applications:

Controlled Drug Delivery: TEGDA-crosslinked PBAE hydrogels can be formulated to

encapsulate and provide sustained release of a wide range of therapeutic agents, from small

molecule drugs to larger biologics like proteins and nucleic acids.[1][3]

Gene Delivery: Cationic PBAEs can form nanoparticles with negatively charged nucleic acids

(DNA and siRNA) through electrostatic interactions, protecting them from degradation and

facilitating their delivery into cells.[4][5][6]

Tissue Engineering: The tunable mechanical properties and biocompatibility of these

hydrogels make them suitable as scaffolds for tissue regeneration, supporting cell adhesion,

proliferation, and differentiation.

Experimental Protocols
Protocol 1: Synthesis of TEGDA-Crosslinked PBAE
Hydrogels by Photopolymerization
This protocol describes the synthesis of a TEGDA-crosslinked PBAE hydrogel using a

photopolymerization method.

Materials:

Primary amine (e.g., 4-amino-1-butanol)

Diacrylate monomer (e.g., 1,4-butanediol diacrylate)

Tri(ethylene glycol) diacrylate (TEGDA)
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Photoinitiator (e.g., Irgacure 2959)

Phosphate-buffered saline (PBS, pH 7.4)

Dimethyl sulfoxide (DMSO)

UV light source (365 nm)

Procedure:

PBAE Synthesis (Base Polymer):

In a clean, dry reaction vessel, combine the primary amine and the diacrylate monomer at

a desired molar ratio (e.g., 1.2:1 amine to diacrylate).

Heat the mixture at 90°C for 48 hours with constant stirring to form the acrylate-terminated

PBAE polymer.[4]

Allow the polymer to cool to room temperature. The resulting viscous liquid is the PBAE

base polymer.

Hydrogel Precursor Solution Preparation:

Dissolve the synthesized PBAE base polymer in DMSO to create a stock solution (e.g.,

20% w/v).

In a separate vial, prepare the crosslinking solution by mixing TEGDA with the

photoinitiator (e.g., 0.5% w/v of photoinitiator in TEGDA).

Add the TEGDA/photoinitiator solution to the PBAE stock solution at a desired weight ratio

(e.g., 10 wt% TEGDA to PBAE).

Vortex the mixture thoroughly to ensure a homogenous precursor solution.

Hydrogel Formation (Photopolymerization):

Pipette the hydrogel precursor solution into a mold of the desired shape and size (e.g., a

cylindrical mold for mechanical testing).
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Expose the precursor solution to UV light (365 nm) for a sufficient duration to achieve

complete crosslinking (e.g., 10-15 minutes). The exposure time may need to be optimized

based on the photoinitiator concentration and the intensity of the UV source.

Carefully remove the crosslinked hydrogel from the mold.

Hydrogel Purification:

Immerse the hydrogel in a large volume of PBS (pH 7.4) to wash away any unreacted

monomers and the photoinitiator.

Replace the PBS solution every 12 hours for a total of 72 hours to ensure complete

purification.

Protocol 2: Characterization of TEGDA-Crosslinked
PBAE Hydrogels
This protocol outlines the key experiments to characterize the physical and chemical properties

of the synthesized hydrogels.

1. Swelling Ratio Measurement:

Immerse a pre-weighed, lyophilized hydrogel sample (Wd) in PBS (pH 7.4) at 37°C.

At predetermined time intervals, remove the hydrogel, gently blot the surface with a Kimwipe

to remove excess water, and record the swollen weight (Ws).

Continue until the hydrogel reaches equilibrium swelling (i.e., no further weight change).

Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] *

100

2. In Vitro Degradation Study:

Place a pre-weighed hydrogel sample (Wi) in a vial containing PBS (pH 7.4) at 37°C with

gentle agitation.
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At selected time points, remove the hydrogel, rinse with deionized water, and lyophilize to a

constant weight (Wf).

Calculate the percentage of mass loss using the following equation: Mass Loss (%) = [(Wi -

Wf) / Wi] * 100

3. Mechanical Testing (Compressive Modulus):

Prepare cylindrical hydrogel samples with a known diameter and height.

Perform unconfined compression testing using a universal mechanical tester.

Apply a compressive strain at a constant rate (e.g., 1 mm/min).

The compressive modulus can be calculated from the initial linear region of the stress-strain

curve.

4. Drug Loading and In Vitro Release Study:

Drug Loading:

For passive loading, dissolve the drug in the hydrogel precursor solution before

photopolymerization.

For active loading, swell a purified hydrogel in a concentrated drug solution until

equilibrium is reached.

In Vitro Release:

Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C)

with constant, gentle agitation.

At specific time intervals, withdraw a small aliquot of the release medium and replace it

with fresh medium to maintain sink conditions.

Quantify the drug concentration in the collected aliquots using a suitable analytical method

(e.g., UV-Vis spectrophotometry or HPLC).
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Calculate the cumulative drug release as a percentage of the total loaded drug.

Data Presentation
Table 1: Effect of TEGDA Concentration on PBAE Hydrogel Properties

TEGDA
Concentration
(wt%)

Swelling Ratio (%)
Compressive
Modulus (kPa)

Mass Loss at Day 7
(%)

5 850 ± 50 15 ± 3 45 ± 5

10 620 ± 40 35 ± 5 30 ± 4

20 410 ± 30 70 ± 8 18 ± 3

Note: The data presented are representative and may vary depending on the specific PBAE

chemistry and experimental conditions.

Table 2: In Vitro Release of Doxorubicin from TEGDA-Crosslinked PBAE Hydrogels

Time (hours)
Cumulative Release (%) -
10 wt% TEGDA

Cumulative Release (%) -
20 wt% TEGDA

1 15 ± 2 8 ± 1

6 40 ± 4 25 ± 3

12 65 ± 5 45 ± 4

24 85 ± 6 68 ± 5

48 95 ± 5 88 ± 6

72 98 ± 4 96 ± 5

Note: The data presented are for illustrative purposes. Actual release profiles will depend on

the drug, loading method, and hydrogel properties.[7][8]
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Caption: Experimental workflow for the synthesis and characterization of TEGDA-crosslinked

PBAE hydrogels.
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Caption: Illustrative signaling pathway of Paclitaxel's effect on microtubule dynamics leading to

cancer cell death.[9][10][11][12]
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Caption: Workflow for PBAE nanoparticle formulation and gene delivery to target cells.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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